3N-(2'-Fluoroethyl)benperidol

Description

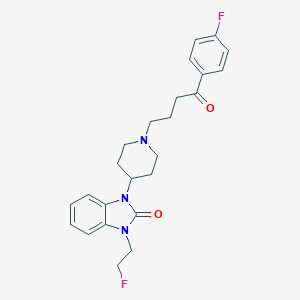

3N-(2'-Fluoroethyl)benperidol is a fluorinated derivative of benperidol, a first-generation antipsychotic belonging to the butyrophenone class. Benperidol’s core structure comprises a piperazine ring, a phenylisoxazole unit, and a tetrahydropyridopyrimidine group, with fluorine substitution at the 6-position of the phenylisoxazole . The addition of a 2'-fluoroethyl group to the N3 position of benperidol enhances its utility as a positron emission tomography (PET) tracer for imaging dopamine D2-like receptors in vivo . This modification improves binding kinetics and specificity, making it a valuable tool for neuroimaging studies.

Properties

CAS No. |

146436-64-8 |

|---|---|

Molecular Formula |

C24H27F2N3O2 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]benzimidazol-2-one |

InChI |

InChI=1S/C24H27F2N3O2/c25-13-17-28-21-4-1-2-5-22(21)29(24(28)31)20-11-15-27(16-12-20)14-3-6-23(30)18-7-9-19(26)10-8-18/h1-2,4-5,7-10,20H,3,6,11-17H2 |

InChI Key |

GPNFFAGPGDOGIZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCF)CCCC(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCF)CCCC(=O)C4=CC=C(C=C4)F |

Other CAS No. |

146436-64-8 |

Synonyms |

3N-(2'-fluoroethyl)benperidol F-FEB |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Benperidol and Haloperidol Derivatives

Benperidol and haloperidol share structural similarities as butyrophenones but differ in substituents. Haloperidol lacks the phenylisoxazole moiety, which contributes to benperidol’s higher D2 receptor affinity. Modifications like the 2'-fluoroethyl group in 3N-(2'-Fluoroethyl)benperidol further optimize receptor binding. For example:

- Receptor Affinity : this compound exhibits specific, reversible binding to primate D2 receptors, validated by PET studies . In contrast, haloperidol derivatives like N-methylspiperone show weaker selectivity for D2 over D3 receptors .

- Selectivity : Structural analogs of aripiprazole with piperazine modifications (e.g., 2-fluoroethoxy groups) achieve 52–60-fold selectivity for D2 over D3 receptors, comparable to this compound’s specificity .

Fluorinated PET Tracers

This compound outperforms [18F]benperidol in binding reversibility and specificity, critical for dynamic PET imaging . However, [18F]NMB achieves a higher striatal-to-cerebellar ratio (35 vs. ~20 for [18F]benperidol), suggesting superior signal-to-noise characteristics .

Pharmacological and Clinical Comparisons

Antipsychotic Efficacy

- Benperidol vs. Haloperidol : Clinical studies show comparable efficacy in reducing psychotic symptoms, but benperidol’s higher D2 affinity correlates with increased extrapyramidal side effects (EPS) .

- No clinical trials directly compare its therapeutic profile to parent compounds.

Anti-Alzheimer’s Potential

- Benperidol : Exhibits 42–53% inhibition of Aβ aggregation at 10 µg/L (24-hour incubation) and strong docking scores with BACE1 (anti-amyloid activity) .

Molecular and In Silico Insights

Binding Poses and Interactions

- D2 Receptor Binding : Computational models predict that this compound’s fluorobenzene ring occupies the top of the D2 receptor binding pocket, similar to pimozide but distinct from spiperone .

- Mutagenesis Studies : Trp386 and Val91/Trp100 residues in D2 receptors critically influence binding. The fluoroethyl group may stabilize interactions with these residues, enhancing affinity .

Solubility and Stability

Benperidol forms 11 solvates due to packing inefficiencies, but this compound’s solvation behavior remains unstudied. Fluorine’s electronegativity could reduce hydrophobicity, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.